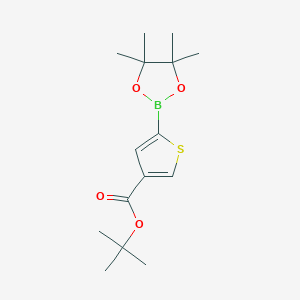
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor. Kinases are enzymes that play a crucial role in cellular signaling pathways and are often implicated in the development of various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves the inhibition of various kinases. Specifically, this compound has been shown to bind to the ATP-binding site of kinases, thereby preventing their activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide has been shown to have various biochemical and physiological effects. Inhibition of kinases has been implicated in the treatment of various diseases, including cancer and autoimmune disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is its potent inhibitory activity against various kinases. This makes it a useful tool for studying the role of these kinases in disease development and progression. However, one limitation of this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
For the study of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide include further investigation of its potential therapeutic applications. Specifically, this compound may be useful in the treatment of various cancers and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Métodos De Síntesis
The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves several steps. The first step involves the reaction of 4-methylpiperazine with p-tolualdehyde to form the corresponding imine. This imine is then reacted with 2-naphthol to form the naphthoxy-substituted imine. The final step involves the reduction of the imine with sodium borohydride to form the desired product.
Aplicaciones Científicas De Investigación
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit various kinases, including BTK, FLT3, and ITK. Inhibition of these kinases has been implicated in the treatment of various diseases, including cancer and autoimmune disorders.
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-20-7-9-22(10-8-20)25(29-15-13-28(2)14-16-29)18-27-26(30)19-31-24-12-11-21-5-3-4-6-23(21)17-24/h3-12,17,25H,13-16,18-19H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTFHPUYSZVFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

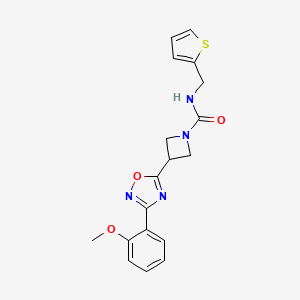

![N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B2791204.png)
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2791205.png)
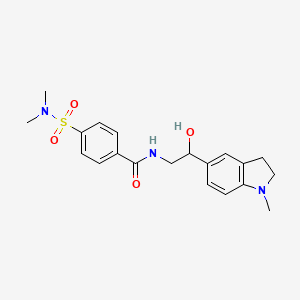
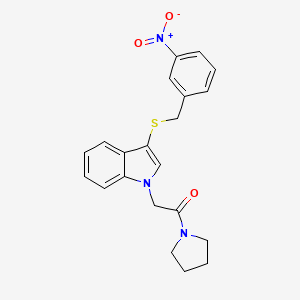
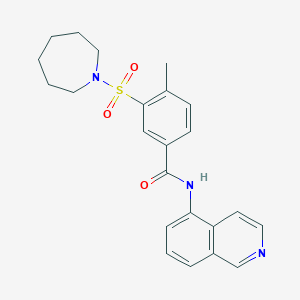
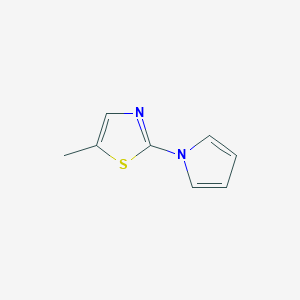
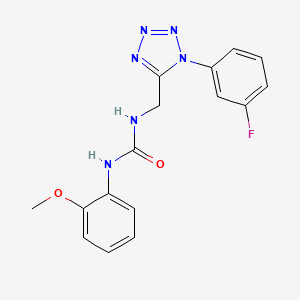
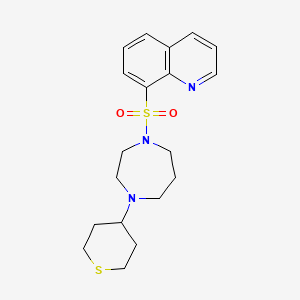
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2791218.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2791219.png)
